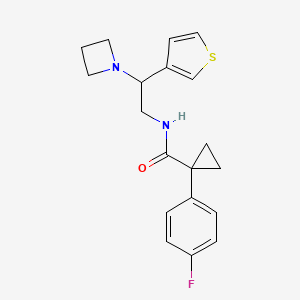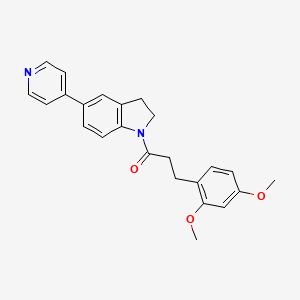
3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one" is a synthetic molecule that appears to be related to a class of compounds with potential biological activities. While the exact compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the dimethoxyphenyl and pyridinyl groups, are common in molecules that have been studied for their antiproliferative and antimicrobial properties, as well as their potential use in nonlinear optical materials due to their electronic properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, typically confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. For instance, a series of imidazo[1,2-a]pyridine analogues with a dimethoxyphenyl group were synthesized and structurally confirmed using these techniques . Similarly, a series of indole derivatives featuring a dimethoxyphenethyl group were synthesized and characterized by IR, 1H NMR, and 13C NMR spectral techniques . These methods are likely applicable to the synthesis and confirmation of the structure of "3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one".
Molecular Structure Analysis
The molecular structure of related compounds has been studied using single crystal XRD analysis and density functional theory (DFT) calculations . The optimized geometrical parameters obtained from DFT calculations are typically in good agreement with experimental data. For the compound , similar techniques would be used to determine its molecular structure and to understand the electronic distribution within the molecule.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from molecular docking studies and the analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . These studies help predict how the compound might interact with biological targets or participate in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structural features have been explored through various computational and experimental techniques. For example, the vibrational spectra, including Raman and infrared absorption intensities, have been calculated and compared with experimental data . The nonlinear optical behavior, which is an important physical property for materials used in photonics, can be assessed by calculating the hyperpolarizability of the molecule . The molecular electrostatic potential map is also studied to predict reactive sites on the molecule .
科学的研究の応用
Synthesis and Molecular Docking
Novel series of compounds with structures related to the specified chemical have been designed and synthesized, showing significant antimicrobial potency against different bacterial strains. These compounds were evaluated through in-vitro antimicrobial assays, revealing high efficacy at low concentrations compared to standard treatments. Molecular docking studies indicated that these compounds might act as selective inhibitors targeting essential bacterial enzymes, suggesting their potential as antimicrobial agents (Sarhan et al., 2021).
Photophysical and Electrochemical Properties
Research into the optoelectronic and charge transfer properties of compounds containing the phenylimidazo[1,5-a]pyridine moiety, which shares structural features with the compound of interest, has been conducted. These studies have explored their potential applications in organic semiconductor devices, highlighting their efficiency based on various photophysical and electrochemical measurements. This suggests their utility in designing new materials for electronic and optoelectronic applications (Irfan et al., 2019).
Antioxidant Activity
Compounds structurally related to 3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one have been synthesized and tested for their antioxidant activity. Among these, certain derivatives have demonstrated promising radical scavenging abilities, comparable to conventional antioxidants. This highlights their potential as effective antioxidants in physiological environments, contributing to the understanding of their mechanism of action and the development of new antioxidant agents (Nguyen et al., 2022).
Anti-inflammatory, Analgesic, and Anticonvulsant Activities
Another aspect of research has involved the synthesis and biological evaluation of novel pyrazole chalcones, which, like the compound of interest, exhibit anti-inflammatory, analgesic, and anticonvulsant activities. These studies provide insights into the structural requirements for biological activity, offering a foundation for future drug discovery efforts aimed at developing new therapeutic agents with improved safety and efficacy profiles (Bandgar et al., 2009).
特性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-28-21-6-3-18(23(16-21)29-2)5-8-24(27)26-14-11-20-15-19(4-7-22(20)26)17-9-12-25-13-10-17/h3-4,6-7,9-10,12-13,15-16H,5,8,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDSSJWQYFQONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2512021.png)
![2-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2512023.png)
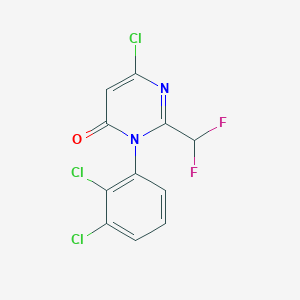

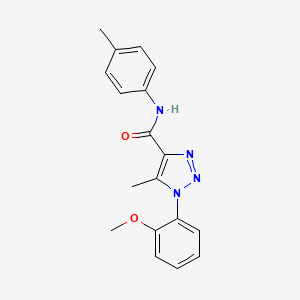

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2512030.png)
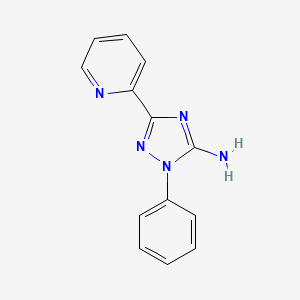
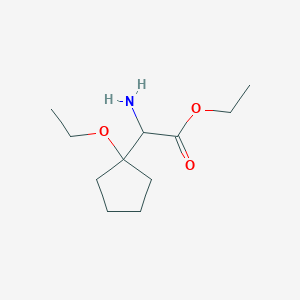
![N1-(2-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2512035.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2512039.png)
![N-(2-bromophenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/no-structure.png)
